molecular formula C9H9BrO B095423 4-Bromo-2,3-dihydro-1H-inden-1-ol CAS No. 16657-10-6

4-Bromo-2,3-dihydro-1H-inden-1-ol

Cat. No. B095423
CAS RN: 16657-10-6
M. Wt: 213.07 g/mol
InChI Key: RNXQQZNOSYBFTN-UHFFFAOYSA-N
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Description

The compound "4-Bromo-2,3-dihydro-1H-inden-1-ol" is a brominated organic molecule that is an important intermediate in the synthesis of various biologically active compounds. Its structure consists of a bromine atom attached to an indene ring system, which is partially saturated and contains a hydroxyl group. This compound's derivatives and related structures have been the subject of several studies due to their potential applications in photochromic materials, medicinal chemistry, and materials science .

Synthesis Analysis

The synthesis of related brominated indene compounds has been demonstrated in various studies. For instance, the synthesis of brominated biindenylidenedione derivatives has been achieved, starting from a dimethyl biindenylidenedione precursor. These derivatives exhibit photochromic and photomagnetic properties, which are significantly influenced by the substitution of hydrogen atoms with bromine on the benzene rings . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines involves the formation of a bromonium ylide intermediate, catalyzed by rhodium, which is a testament to the versatility of brominated intermediates in complex organic syntheses . Additionally, the absolute configurations of various stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols have been established through enzymatic kinetic resolution and X-ray diffraction analysis, highlighting the importance of stereochemistry in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using X-ray diffraction analysis. For example, the crystal structure of a brominated biindenylidenedione derivative was found to have a defective tightness in molecular arrangement compared to its precursor . The crystal structure of another related compound, 4BDBH, was determined to crystallize in the monoclinic system and is stabilized by various intramolecular and intermolecular interactions . These studies underscore the significance of molecular structure analysis in understanding the properties and reactivity of brominated organic molecules.

Chemical Reactions Analysis

Brominated indene derivatives participate in a variety of chemical reactions. The presence of a bromine atom in these molecules makes them suitable for further functionalization through nucleophilic substitution reactions. For instance, the synthesis of pyrrol-1-yloxyl radicals involves the use of brominated dihydropyrrole nitroxides, which are then annulated to form new heterocycles . The versatility of these brominated intermediates in chemical reactions is crucial for the development of new compounds with potential applications in various fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indene derivatives are influenced by their molecular structure. The introduction of bromine atoms can significantly alter properties such as photochromism, magnetism, and reactivity. For example, the photochromic and photomagnetic properties of brominated biindenylidenedione derivatives are affected by the substitution of hydrogen atoms with bromines . Additionally, the crystal packing, hydrogen bonding, and π-interactions play a role in the stability and solid-state properties of these compounds, as evidenced by the analysis of antipyrine-like derivatives . Understanding these properties is essential for the design and application of brominated organic molecules in various technological and pharmaceutical contexts.

Scientific Research Applications

  • Synthesis of Stereoisomers : "4-Bromo-2,3-dihydro-1H-inden-1-ol" serves as an important intermediate in the synthesis of its four possible stereoisomers. These stereoisomers are significant for the development of biologically active compounds. Their configurations were studied using enzymatic kinetic resolution, X-ray diffraction analysis, and NMR techniques (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

  • Intermediate in Synthesis of Biologically Active Compounds : It is also used as an intermediate in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is crucial for creating many biologically active compounds. The synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).

  • DNA Binding Activity Studies : Another application is in the study of DNA binding activity of novel chiral Schiff bases. Remote substituents in these bases, such as "4-Bromo-2,3-dihydro-1H-inden-1-ol", affect both the structure of Schiff bases and their biological activity, which was investigated under physiological conditions using fluorescence quenching and UV-Vis spectroscopy (Bora, Maiti, Singh, & Barman, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXQQZNOSYBFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537048
Record name 4-Bromo-2,3-dihydro-1H-inden-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dihydro-1H-inden-1-ol

CAS RN

16657-10-6
Record name 4-Bromoindan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16657-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-dihydro-1H-inden-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-1-INDANOL
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1-indanone (1.0 g) in a mixture of ethanol (6 ml) and tetrahydrofuran (3 ml) was added sodium borohydride (0.09 g) at an ice temperature. The reaction mixture was stirred at the same temperature overnight and poured into dilute hydrochloric acid, and the aqueous layer was saturated with saline and extracted with ether. The organic layer was washed with a saturated aqueous saline, dried over sodium sulfate, and the solvent was removed by distillation under reduced pressure. The residual concentrate (1.02 g) thus obtained was used for the next reaction without further purification.
Quantity
1 g
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6 mL
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3 mL
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solvent
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0.09 g
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reactant
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Synthesis routes and methods II

Procedure details

A solution of compound 2 (435 g, 2.06 mol, 1 equiv) in ethanol (5 L) was treated with sodium borohydride (101.6 g, 2.68 mol, 1.3 equiv) and stirred overnight at room temperature. The reaction was concentrated under reduced pressure and the residue partitioned between 4 L of dichloromethane and 4 L of 10% aqueous hydrochloric acid. The layers were separated and the aqueous layer was extracted with dichloromethane (3×1 L). The combined organic layers were washed with saturated brine (2 L), dried over sodium sulfate and concentrated under reduced pressure. The resulting solid was dried overnight in a vacuum oven at 30° C. to give compound 3 (422 g, 96% yield) as an off-white solid.
Quantity
435 g
Type
reactant
Reaction Step One
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101.6 g
Type
reactant
Reaction Step One
Quantity
5 L
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solvent
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Prysiazhnuk, A Kolodiazhna, O Kolodiazhnyi - Arkivoc, 2022 - arkat-usa.org
Racemic 2, 3-dihydro-1H-inden-1-ols were resolved into enantiomers using kinetically controlled esterification of dihydroindenols by vinyl acetate with biocatalysis with Burkholderia …
Number of citations: 4 www.arkat-usa.org
M Planellas Oates - 2013 - ddd.uab.cat
La nanociència i la nanotecnología són camps d'investigació que es troben actualment en expansió i desenvolupament. Les nanopartícules metàl·liques, definides com agregats d'…
Number of citations: 4 ddd.uab.cat

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